molecular formula C23H22N6O B6531945 2,4-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide CAS No. 1019106-30-9

2,4-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Cat. No.: B6531945
CAS No.: 1019106-30-9
M. Wt: 398.5 g/mol
InChI Key: SFYFTBJGTCKCFS-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a chemical compound offered for research and development purposes. This molecule features a pyrazolylpyridazine core, a structural motif present in compounds investigated for various biological activities . The integration of the 3-methyl-1H-pyrazole and pyridazine rings into the molecular architecture suggests potential for interaction with specific biological targets, as heterocyclic compounds of this nature are often explored in medicinal chemistry . Research into similar structures has indicated potential relevance in the study of ion channel function, with some pyrazolylpyridazine derivatives being studied as inhibitors of proteins such as anoctamin 6 (ANO6) . Other research directions for analogous compounds include their investigation as potential therapeutic agents for degenerative and inflammatory diseases . The specific mechanism of action, pharmacological profile, and primary research applications for this exact compound require further experimental characterization by qualified researchers. This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or household chemical. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2,4-dimethyl-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O/c1-15-4-9-20(16(2)14-15)23(30)25-19-7-5-18(6-8-19)24-21-10-11-22(27-26-21)29-13-12-17(3)28-29/h4-14H,1-3H3,(H,24,26)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYFTBJGTCKCFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,4-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting them in a structured format.

Chemical Structure and Properties

The compound belongs to a class of pyrazole derivatives, characterized by the presence of a pyrazole ring and a benzamide moiety. Its molecular formula is C19H22N6C_{19}H_{22}N_{6} with a molecular weight of approximately 350.42 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study focusing on various substituted pyrazoles found that compounds similar to This compound displayed promising activity against Mycobacterium tuberculosis and other pathogenic bacteria. The effectiveness was measured using Minimum Inhibitory Concentrations (MIC), with some derivatives showing MIC values as low as 1.35 µM against M. tuberculosis .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds with similar structures have shown inhibitory effects on various cancer cell lines, including HeLa and HCT116. For instance, certain derivatives exhibited IC50 values ranging from 0.36 µM to 1.8 µM against cyclin-dependent kinases (CDK2 and CDK9), indicating strong antiproliferative activity . The specific activity of This compound in this context remains to be fully characterized but suggests potential for further exploration.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of This compound with target proteins involved in disease processes. These studies indicate favorable interactions with active sites of enzymes related to cancer and bacterial growth, supporting its role as a lead compound for drug development .

Cytotoxicity Assays

Cytotoxicity assessments on human embryonic kidney (HEK293) cells have shown that many pyrazole derivatives are non-toxic at therapeutic concentrations. This is crucial for developing safe pharmacological agents .

Case Studies and Research Findings

StudyCompound TestedActivityIC50/MIC Values
Various PyrazolesAntimicrobialMIC: 1.35 - 2.18 µM
CDK InhibitorsAnticancerIC50: 0.36 - 1.8 µM
Pyrazole DerivativesBroad SpectrumVarious

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Analogous Compounds

Compound Name Benzamide Substituents Pyrazole Substituents Molecular Formula Molecular Weight Key References
2,4-Dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide 2,4-dimethyl 3-methyl C${23}$H${23}$N$_7$O (calculated) 429.48 (calculated) -
3-Bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide 3-bromo H C${20}$H${15}$BrN$_6$O 435.285
3,4-Dimethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide 3,4-dimethoxy H C${22}$H${20}$N$6$O$3$ 416.4
3-Bromo-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide 3-bromo 3,5-dimethyl C${22}$H${19}$BrN$_6$O 463.3
3-Methoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide 3-methoxy 3-methyl C${22}$H${20}$N$6$O$2$ 400.4

Key Structural Variations and Implications

Methoxy vs. Methyl Groups: Methoxy substituents (e.g., 3,4-dimethoxy) introduce hydrogen-bonding capacity and electronic effects, which may influence binding interactions in biological targets . Steric Effects: 2,4-Dimethyl groups on the benzamide (target compound) introduce steric bulk, which could affect conformational flexibility or receptor binding.

Pyrazole Modifications: 3-Methyl vs. Unsubstituted Pyrazole: Methylation at the 3-position (target compound) enhances steric hindrance and may stabilize the pyrazole ring’s orientation .

Synthetic Methodologies :

  • Coupling reactions using cesium carbonate in DMF are common for forming pyridazine-pyrazole linkages .
  • Characterization often relies on $ ^1H $ NMR, IR, and mass spectrometry, with crystallographic data (e.g., SHELX software) used for structural validation .

Discussion of Structural Trends

  • Molecular Weight and Solubility : Compounds with higher molecular weights (e.g., 463.3 for the 3,5-dimethylpyrazole analog ) may exhibit reduced aqueous solubility compared to smaller derivatives (e.g., 400.4 for the 3-methoxy variant ).
  • Electronic Effects : Electron-withdrawing groups (e.g., bromo) could modulate the benzamide’s electrophilicity, influencing reactivity in further synthetic steps .

Q & A

Q. What are the optimal synthetic routes for preparing 2,4-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide?

  • Methodological Answer : The synthesis involves sequential coupling reactions. First, the pyridazine core (6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-amine) is prepared via nucleophilic substitution or palladium-catalyzed cross-coupling. The benzamide moiety is introduced by reacting 2,4-dimethylbenzoyl chloride with the aniline-substituted intermediate under anhydrous conditions (e.g., DMF, Et₃N). Key steps include:
  • Intermediate purification : Column chromatography (chloroform:methanol = 3:1) for isolating the amine intermediate .
  • Coupling conditions : Reflux in DMSO with cesium carbonate and copper(I) bromide as catalysts, followed by extraction with dichloromethane .
    Table 1 : Synthetic Optimization Parameters
StepReagents/ConditionsYield (%)Reference
Pyridazine-amine synthesisCs₂CO₃, CuBr, DMSO, 35°C17.9
Benzamide coupling2,4-dimethylbenzoyl chloride, Et₃N, DMF61–85

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using DMSO-d₆ as solvent. Key signals include aromatic protons (δ 6.7–8.8 ppm) and amide NH (δ ~10.5 ppm) .
  • FTIR : Confirm amide C=O stretch at ~1650 cm⁻¹ and NH bend at ~1614 cm⁻¹ .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., monoclinic P2₁/c space group) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :
  • Modify substituents : Replace the 3-methylpyrazole with bulkier groups (e.g., 3-trifluoromethyl) to assess steric effects on target binding .
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions with enzymes like kinases .
  • In vitro assays : Test derivatives against cancer cell lines (e.g., MTT assay) and compare IC₅₀ values. Reference compounds with known piperazine-linked benzamides show enhanced solubility and activity .

Q. How can computational modeling predict the compound’s environmental fate or metabolic stability?

  • Methodological Answer :
  • Lipophilicity (LogP) : Calculate via ACD/Labs Percepta to assess membrane permeability. The trifluoromethyl group (if present) increases LogP .
  • Metabolic sites : Identify labile bonds (e.g., amide) using MetaSite software. Experimental validation via LC-MS/MS in microsomal assays .
  • Environmental persistence : Apply EPI Suite to estimate biodegradation half-life. Pyridazine derivatives often show moderate persistence .

Q. How should researchers resolve contradictions in solubility data across studies?

  • Methodological Answer :
  • Standardize protocols : Use USP buffers (pH 1.2–7.4) and shake-flask method with HPLC quantification .
  • Assess polymorphism : Perform DSC/TGA to detect crystalline vs. amorphous forms, which affect solubility .
  • Co-solvent screening : Test DMSO/PEG-400 mixtures for in vitro assays. Reported solubility ranges: 0.1–2.5 mg/mL in aqueous buffers .

Q. What strategies mitigate byproduct formation during the final coupling step?

  • Methodological Answer :
  • Catalyst optimization : Replace CuBr with Pd(OAc)₂/Xantphos for cleaner coupling .
  • Temperature control : Maintain 35–40°C to prevent decomposition of the benzoyl chloride intermediate .
  • Byproduct identification : Use LC-MS to detect impurities; employ preparative TLC for isolation .

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